molecular formula C18H36O3 B12574548 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid CAS No. 642441-37-0

3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid

Cat. No.: B12574548
CAS No.: 642441-37-0
M. Wt: 300.5 g/mol
InChI Key: HFCRFNIWMRUNOS-UHFFFAOYSA-N
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Description

3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid is an organic compound characterized by its unique structure, which includes a long alkyl chain with multiple methyl groups and an ether linkage to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,7,11-trimethyldodecanol, which is a long-chain alcohol.

    Ether Formation: The alcohol undergoes an etherification reaction with 3-chloropropanoic acid under basic conditions to form the desired ether linkage. This reaction is typically carried out using a base such as sodium hydroxide or potassium hydroxide.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the alkyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new ether derivatives.

Scientific Research Applications

3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid involves its interaction with biological membranes due to its amphiphilic structure. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3,7,11-Trimethyldodecanol: The starting material for the synthesis of 3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid.

    3,7,11-Trimethyldodecanoic acid: A structurally similar compound with a carboxylic acid group instead of an ether linkage.

    3,7,11-Trimethyldodecyl chloride: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it valuable in various applications.

Properties

CAS No.

642441-37-0

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

3-(3,7,11-trimethyldodecoxy)propanoic acid

InChI

InChI=1S/C18H36O3/c1-15(2)7-5-8-16(3)9-6-10-17(4)11-13-21-14-12-18(19)20/h15-17H,5-14H2,1-4H3,(H,19,20)

InChI Key

HFCRFNIWMRUNOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCOCCC(=O)O

Origin of Product

United States

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